Methyl 2-[3-(aminomethyl)-2-oxopiperidin-1-yl]acetate hydrochloride
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Overview
Description
Methyl 2-[3-(aminomethyl)-2-oxopiperidin-1-yl]acetate hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(aminomethyl)-2-oxopiperidin-1-yl]acetate hydrochloride typically involves the reaction of piperidine derivatives with various reagents under controlled conditions. One common method includes the use of quinoline organocatalysts and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidines .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods are designed to be cost-effective and scalable, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(aminomethyl)-2-oxopiperidin-1-yl]acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of
Properties
Molecular Formula |
C9H17ClN2O3 |
---|---|
Molecular Weight |
236.69 g/mol |
IUPAC Name |
methyl 2-[3-(aminomethyl)-2-oxopiperidin-1-yl]acetate;hydrochloride |
InChI |
InChI=1S/C9H16N2O3.ClH/c1-14-8(12)6-11-4-2-3-7(5-10)9(11)13;/h7H,2-6,10H2,1H3;1H |
InChI Key |
SIWINGOXDXWUHH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1CCCC(C1=O)CN.Cl |
Origin of Product |
United States |
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